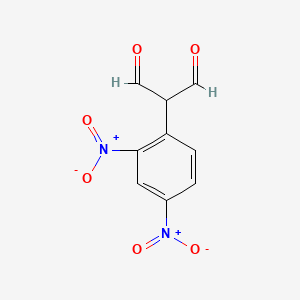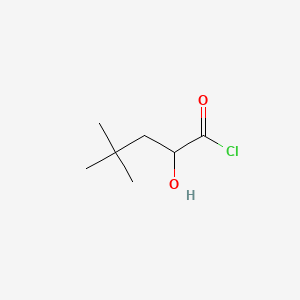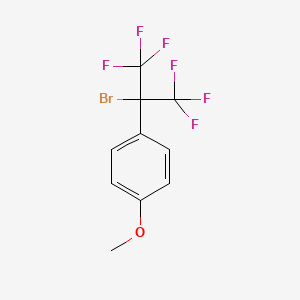
Sodium Stibogluconate,(S)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium stibogluconate is a medication primarily used to treat various forms of leishmaniasis, a parasitic infection transmitted by sand-fly bites. It is known by its chemical name antimony D-gluconic acid and is sold under the brand name Pentostam . This compound belongs to the class of pentavalent antimonials and has been in medical use since the 1940s .
Méthodes De Préparation
Sodium stibogluconate is synthesized through the reaction of antimony pentoxide with sodium hydroxide . This reaction produces a mixture of stibonic and gluconic acids, which are then combined to form sodium stibogluconate . Industrial production methods involve careful control of reaction conditions to ensure the purity and efficacy of the final product.
Analyse Des Réactions Chimiques
Sodium stibogluconate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions due to the presence of antimony in its structure.
Substitution: The compound can undergo substitution reactions, particularly involving its gluconate moiety.
Common Reagents and Conditions: Typical reagents include oxidizing and reducing agents, while reactions are often conducted under controlled temperature and pH conditions.
Major Products: The primary products of these reactions are modified antimony compounds and gluconic acid derivatives.
Applications De Recherche Scientifique
Sodium stibogluconate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving antimony compounds.
Biology: The compound is studied for its effects on cellular processes and protein interactions.
Mécanisme D'action
The exact mechanism of action of sodium stibogluconate is not fully understood. it is believed to inhibit macromolecular synthesis by reducing the availability of adenosine triphosphate (ATP) and guanosine triphosphate (GTP). This inhibition likely occurs through the disruption of the citric acid cycle and glycolysis . Additionally, sodium stibogluconate directly inhibits DNA topoisomerase I, leading to the inhibition of both DNA replication and transcription .
Comparaison Avec Des Composés Similaires
Sodium stibogluconate is unique among pentavalent antimonials due to its specific chemical structure and mechanism of action. Similar compounds include:
- Antimony sodium gluconate
- Estibogluconato sodico
- Myostibin
- Natrii stibogluconas
- Stibanate
- Stibanose
- Stibatin
- Stibinol
- Stibogluconate de sodium
These compounds share similar therapeutic uses but differ in their chemical properties and efficacy.
Propriétés
Formule moléculaire |
C12H37Na3O27Sb2 |
|---|---|
Poids moléculaire |
925.90 g/mol |
Nom IUPAC |
trisodium;(4R,5R,6R,10R,11R,12R)-6,12-bis[(1R)-1,2-dihydroxyethyl]-2,5,11-trihydroxy-8-oxido-2,8-dioxo-1,3,7,9-tetraoxa-2λ5,8λ5-distibacyclododecane-4,10-dicarboxylate;nonahydrate |
InChI |
InChI=1S/2C6H10O7.3Na.10H2O.3O.2Sb/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;;;;;;;;;;;;;/h2*2-5,7-8,10H,1H2,(H,12,13);;;;10*1H2;;;;;/q2*-2;3*+1;;;;;;;;;;;;;-1;+2;+3/p-3/t2*2-,3-,4-,5-;;;;;;;;;;;;;;;;;;/m11................../s1 |
Clé InChI |
VJCZMGLJTJZFEN-ZYPIZMQFSA-K |
SMILES isomérique |
C([C@H]([C@@H]1[C@H]([C@@H](O[Sb](=O)(O[C@@H]([C@H]([C@@H](O[Sb](=O)(O1)O)C(=O)[O-])O)[C@@H](CO)O)[O-])C(=O)[O-])O)O)O.O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] |
SMILES canonique |
C(C(C1C(C(O[Sb](=O)(OC(C(C(O[Sb](=O)(O1)O)C(=O)[O-])O)C(CO)O)[O-])C(=O)[O-])O)O)O.O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,N-[[3-(cyanoamino)phenyl]methyl]-](/img/structure/B13828559.png)
![(1S,2R,3S,4R)-3-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13828560.png)
![[2-(4-Cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-diphenylphosphane](/img/structure/B13828564.png)

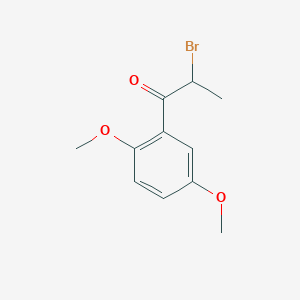
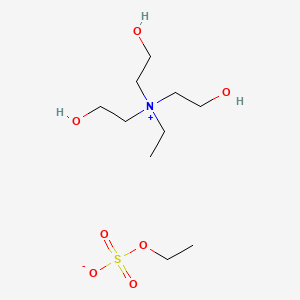

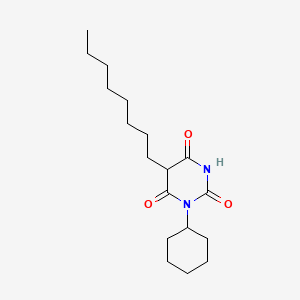

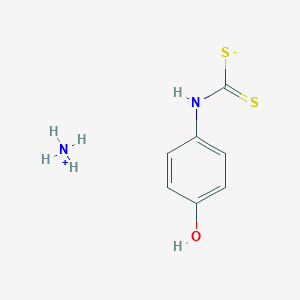
![sodium;(7S,9E,11R,12R,13R,14R,15R,16R,17R,18R,19E,21Z)-2,15,17,29-tetrahydroxy-11-methoxy-13-methoxycarbonyl-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate](/img/structure/B13828593.png)
